molecular formula C13H14N4O3 B054195 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 122648-74-2

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B054195
CAS No.: 122648-74-2
M. Wt: 274.28 g/mol
InChI Key: KUMCXTMKBWPBOF-UHFFFAOYSA-N
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Description

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C13H14N4O3 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 4-nitrophenylpiperazine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the nitrile compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and other diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a nitrophenyl group and a nitrile moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c14-6-5-13(18)16-9-7-15(8-10-16)11-1-3-12(4-2-11)17(19)20/h1-4H,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMCXTMKBWPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397223
Record name 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122648-74-2
Record name 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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